5-Methyl-2-phenylbenzothiophene
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are ubiquitous in nature and synthetic chemistry. nih.gov The inclusion of heteroatoms like sulfur, nitrogen, and oxygen imparts unique chemical and physical properties to these molecules, making them indispensable in medicinal chemistry and materials science. nih.govnih.gov Benzothiophene (B83047), which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent example of a sulfur-containing heterocycle. researchgate.netdntb.gov.ua
The study of 5-Methyl-2-phenylbenzothiophene is situated within the broader effort to understand how substitutions on the core benzothiophene structure influence its biological activity and physical characteristics. The addition of a methyl group at the 5-position and a phenyl group at the 2-position creates a specific derivative with a distinct electronic and steric profile. Research into such derivatives is driven by the goal of developing novel compounds with enhanced or specific functionalities. nih.gov Classical methods for synthesizing 2-substituted benzothiophenes often involve reactions like the Friedel–Crafts acylation on a pre-existing benzothiophene core. nih.gov
Significance of Benzothiophene Scaffolds in Modern Chemical Science
The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery. nih.gov This designation stems from its ability to serve as a versatile template for the development of therapeutic agents across a wide range of disease areas. nih.govnumberanalytics.com The structural versatility of benzothiophene allows for the creation of a diverse library of compounds with varied pharmacological profiles. ijpsjournal.comnih.gov
The significance of the benzothiophene core is underscored by its presence in numerous compounds exhibiting a broad spectrum of biological activities. These activities include:
Antimicrobial nih.govijpsjournal.com
Anticancer nih.govijpsjournal.com
Anti-inflammatory nih.govijpsjournal.com
Antioxidant researchgate.netnih.gov
Antitubercular nih.govijpsjournal.com
Antidiabetic nih.govijpsjournal.com
Anticonvulsant nih.govijpsjournal.com
This wide range of activities has spurred considerable interest among medicinal chemists, leading to extensive research into the structure-activity relationships (SAR) of benzothiophene derivatives. nih.gov The goal of these studies is to rationally design more potent and less toxic drugs. nih.gov Beyond medicine, benzothiophene derivatives are also explored for applications in materials science, such as in the development of organic semiconductors and photoelectric materials. researchgate.net
Table 1: Reported Biological Activities of Benzothiophene Scaffolds
| Biological Activity | Reference |
|---|---|
| Antimicrobial | nih.govijpsjournal.com |
| Anticancer | nih.govijpsjournal.com |
| Anti-inflammatory | nih.govijpsjournal.com |
| Antioxidant | researchgate.netnih.gov |
| Antitubercular | nih.govijpsjournal.com |
| Antidiabetic | nih.govijpsjournal.com |
| Anticonvulsant | nih.govijpsjournal.com |
| Enzyme Inhibition | nih.gov |
| Anti-Leishmania | nih.gov |
| Antiangiogenic | acs.org |
Research Trajectory and Future Perspectives for this compound-related Compounds
The research trajectory for compounds related to this compound is focused on the continued exploration and development of novel derivatives with enhanced therapeutic potential. numberanalytics.com The 2-phenylbenzothiophene scaffold itself has been associated with a range of biological activities, including antitumor, anti-fungal, anti-estrogen, enzyme inhibition, and anti-Leishmania activities. nih.gov
Future research is likely to concentrate on several key areas:
Synthesis of Novel Derivatives: The development of new and efficient synthetic methodologies to create a wider variety of substituted benzothiophenes will remain a priority. researchgate.netnih.gov This includes the synthesis of compounds with diverse substituents at various positions on the benzothiophene ring system to fine-tune their biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural modifications influence biological activity is crucial for the rational design of new drug candidates. nih.gov For instance, studies on 2,3-difunctionalized benzo[b]thiophenes have shown that the presence and position of certain groups, like hydroxy and amino groups, are essential for their antiangiogenic activity. acs.org
Exploration of New Therapeutic Targets: While benzothiophenes have shown promise in many areas, ongoing research will likely explore their efficacy against new and emerging therapeutic targets. numberanalytics.commdpi.com This includes investigating their potential as inhibitors of specific enzymes or as agents targeting multidrug-resistant pathogens. nih.govmdpi.com For example, novel 5-methyl-2-phenylphenanthridium derivatives have shown outstanding activity against antibiotic-resistant bacteria by targeting the FtsZ protein. nih.gov
The versatility and established biological importance of the benzothiophene scaffold ensure that its derivatives, including those related to this compound, will continue to be a significant focus of academic and industrial research for the foreseeable future. numberanalytics.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
LTXFQSPHNSWPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 2 Phenylbenzothiophene and Analogues
Transition-Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex aromatic systems like 5-methyl-2-phenylbenzothiophene.
Palladium-Catalyzed Reactions
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and predictable reactivity. They are extensively used for the synthesis of benzothiophene (B83047) derivatives through various strategies, including alkyne couplings and direct C-H functionalization.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation. wikipedia.org In the context of benzothiophene synthesis, this reaction is cleverly employed in tandem with a cyclization step to construct the heterocyclic ring system.
One prominent strategy involves an initial palladium-catalyzed Sonogashira coupling of a substituted ortho-halothiophenol with a terminal alkyne, such as phenylacetylene (B144264). The resulting 2-alkynylthiophenol intermediate then undergoes a subsequent cyclization to form the 2-substituted benzothiophene. A study has demonstrated a Pd(II)-catalyzed reaction between 2-iodothiophenol (B3069315) and phenylacetylene that proceeds through this pathway to yield 2-phenylbenzothiophene. scispace.com The proposed mechanism involves the initial coupling to form a 2-(phenylethynyl)benzenethiol intermediate, which is then cyclized. scispace.com This method is applicable to a range of substituted thiophenols and alkynes. scispace.com
A related and highly effective method starts with a more readily available precursor like o-iodothioanisole. This substrate undergoes a Sonogashira coupling with a terminal alkyne, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivative to furnish the 2,3-disubstituted benzo[b]thiophene. acs.org This two-step, one-pot procedure is highly efficient, tolerates a wide variety of functional groups on the alkyne, and can produce complex benzothiophenes in excellent yields. acs.org
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
| 2-Iodothiophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | K₂CO₃, DMF, 100 °C | 2-Phenylbenzothiophene | 87% | scispace.com |
| o-Iodothioanisole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, rt | o-(Phenylethynyl)thioanisole | 98% | acs.org |
| o-(Phenylethynyl)thioanisole | I₂ | CH₂Cl₂, rt | 3-Iodo-2-phenylbenzo[b]thiophene | 98% | acs.org |
This table presents data from studies on the synthesis of benzothiophene derivatives using Sonogashira coupling followed by cyclization.
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the aromatic substrate. In this approach, a C-H bond on the benzothiophene ring is directly coupled with an aryl halide. The C2 position of benzo[b]thiophenes is generally more reactive and is often the site of arylation.
A direct synthesis of 5-methyl-2-phenylbenzo[b]thiophene 1,1-dioxide has been achieved via a Pd(II)-catalyzed direct arylation of 5-methylbenzo[b]thiophene (B82666) 1,1-dioxide with phenylboronic acid. acs.org This reaction proceeds through a C-H activation pathway and demonstrates high selectivity for the C2 position. While this example involves the sulfone derivative, the underlying principle of palladium-catalyzed C2-H activation is fundamental to the synthesis of the parent heterocycle as well. acs.org
General methodologies for the direct C5 arylation of 2-substituted thiophenes using phosphine-free Pd(OAc)₂ have also been developed, highlighting the versatility of palladium catalysis in regioselective C-H functionalization. rsc.org These reactions often employ a carbonate or pivalate (B1233124) base and are tolerant of a wide array of functional groups on both the thiophene (B33073) and the aryl bromide coupling partner. rsc.orgunipd.it
| Substrate | Arylating Agent | Catalyst System | Conditions | Product | Yield | Reference |
| 5-Methylbenzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂, Ag₂CO₃ | DMSO, 120 °C | 5-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxide | 70% | acs.org |
| 2-Thiophenesulfonamide | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc, DMA, 150 °C | 5-(4-Cyanophenyl)-2-thiophenesulfonamide | 92% | |
| 2-(Trimethylsilyl)thiophene | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃, PivOH, DMA, 130 °C | 5-(4-Acetylphenyl)-2-(trimethylsilyl)thiophene | 87% | rsc.org |
This table showcases examples of palladium-catalyzed direct arylation on thiophene and benzothiophene systems.
While the C2 and C5 positions (α-positions) of thiophenes are electronically favored for functionalization, achieving regioselective arylation at the C3 or C4 positions (β-positions) is significantly more challenging. The development of catalytic systems that can override the inherent reactivity of the thiophene ring is a key objective.
For 2-substituted or 2,5-disubstituted thiophenes, C-H arylation must occur at the C3 or C4 position. Catalyst systems have been designed to achieve this difficult transformation. A notable advancement is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, which has enabled the direct and regioselective C4-arylation of 2-substituted thiophenes. acs.org This method allows for the functionalization of the less reactive C4 position in good yields. acs.org
Furthermore, specific catalytic systems have been identified for the β-selective arylation of thiophenes with iodoarenes. A system comprising PdCl₂ with a tris(trifluoroethyl)phosphite ligand and a silver carbonate additive has been shown to be a general catalyst for this transformation, applicable to a wide range of thiophene derivatives. elsevierpure.comnih.gov These methods provide crucial pathways to thiophene isomers that are inaccessible through classical electrophilic substitution.
| Substrate Type | Key Strategy/Catalyst | Selectivity | Significance | Reference |
| 2-Substituted Thiophenes | Palladium/Norbornene Catalysis | C4-Selective Arylation | Overcomes inherent C5 reactivity | acs.org |
| General Thiophenes | PdCl₂/P{OCH(CF₃)₂}₃/Ag₂CO₃ | β-Selective (C3/C4) | General method for less reactive positions | elsevierpure.com |
This table summarizes advanced methodologies for achieving challenging C4-selective arylation of thiophenes.
Nickel-Catalyzed Methodologies for Arylation of Benzothiophenes
As a more earth-abundant and cost-effective alternative to palladium, nickel has garnered significant attention for catalyzing cross-coupling reactions. Nickel-based systems have been successfully developed for the direct C-H arylation of benzothiophenes.
A highly regioselective method for the C2-arylation of benzothiophene has been established using a nickel-based catalytic system. unipd.itacs.orgnih.gov This system typically employs a catalyst like NiCl₂(bpy) in combination with a potent base, such as lithium hexamethyldisilazide (LiHMDS), in a solvent like dioxane. unipd.itnih.govgold-chemistry.org The reaction proceeds with high regioselectivity, exclusively forming the C2-arylated product with no detectable amounts of other regioisomers. This methodology is applicable to a variety of substituted benzothiophenes and aryl iodides, demonstrating its synthetic utility. unipd.itnih.gov The unique role of LiHMDS is considered crucial for achieving the desired C-H activation at the C2 position. unipd.itnih.gov
| Catalyst | Base | Solvent | Selectivity | Key Feature | Reference |
| NiCl₂(bpy) | LiHMDS | Dioxane | C2-Regiospecific | Earth-abundant metal catalyst system | unipd.itnih.gov |
This table outlines the key components and features of a nickel-catalyzed system for the C2-arylation of benzothiophenes.
Copper-Catalyzed C-S Bond Formation Strategies
Copper catalysts are well-known for facilitating the formation of C-S bonds, a critical step in the de novo synthesis of the benzothiophene core. Domino or cascade reactions that form multiple bonds in a single operation are particularly efficient.
An effective copper-catalyzed domino process has been developed for the synthesis of substituted benzo[b]thiophenes from readily available starting materials. One such method utilizes 2-iodoketones and a xanthate, which serves as a sulfur surrogate. scispace.com The copper catalyst mediates a domino sequence involving C-S bond formation and subsequent cyclization to build the benzothiophene ring. This approach can be expanded to synthesize 2-acylbenzo[b]thiophenes in high yields. scispace.com Another similar domino strategy employs 2-iodophenyl ketones with a sulfur surrogate, also proceeding through a radical cyclization mechanism to afford multi-substituted benzo[b]thiophenes. acs.org These methods represent a powerful way to construct the entire heterocyclic framework, into which the desired phenyl group at C2 can be incorporated from the starting ketone.
| Starting Materials | Sulfur Source | Catalyst | Reaction Type | Product | Reference |
| 2-Iodoketones | Xanthate | Copper(I/II) | Domino C-S Formation/Cyclization | 2-Acylbenzo[b]thiophenes | scispace.com |
| 2-Iodophenyl ketones | Xanthate | Copper(I/II) | Domino Radical Cyclization | Multi-substituted Benzo[b]thiophenes | acs.org |
This table describes copper-catalyzed domino strategies for the synthesis of the benzothiophene core.
Regioselective Synthesis Strategies for Benzothiophene Scaffolds
The precise control of substituent placement on the benzothiophene core is crucial for tuning its chemical and biological properties. Regioselective synthesis aims to achieve this control, and various methods have been developed to functionalize specific positions of the benzothiophene ring system.
One powerful strategy involves the use of benzothiophene S-oxides as precursors for the C3-functionalization of benzothiophenes. This method offers high regioselectivity, avoiding the more common C2-functionalization. By employing an interrupted Pummerer reaction, it is possible to introduce aryl and alkyl groups at the C3 position under metal-free and mild conditions. dntb.gov.ua This approach is significant as it circumvents the need for directing groups and harsh reaction conditions often associated with C3 functionalization. scilit.com
Another regioselective method is the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides. By carefully selecting the solvent and base, it is possible to achieve selective arylation at either the C2 or C5 position of the thiophene ring in benzothiophenes. organic-chemistry.org For instance, the reaction of a substituted benzothiophene with an aryl bromide in the presence of a palladium catalyst and a suitable base can lead to the desired 2-aryl-benzothiophene derivative with high regioselectivity.
Furthermore, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has been achieved through a chemo- and regioselective Br/Li exchange reaction, highlighting the utility of organometallic intermediates in achieving regiocontrol. nih.gov This multi-step protocol starts from thiophene and allows for the specific introduction of functional groups at desired positions. nih.gov
| Method | Precursor | Reagents | Key Features | Reference |
| Interrupted Pummerer Reaction | Benzothiophene S-oxide | Phenols, Silanes | Metal-free, mild conditions, C3-selectivity | dntb.gov.uascilit.com |
| Palladium-Catalyzed C-H Arylation | Benzothiophene | Aryl halides, Pd catalyst, base | Tunable regioselectivity (C2 vs. C5) | organic-chemistry.org |
| Br/Li Exchange Reaction | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | n-BuLi, DMF | High chemo- and regioselectivity | nih.gov |
Intramolecular Cyclization and Annulation Reactions
Intramolecular reactions that form the thiophene ring are fundamental to the synthesis of benzothiophenes. These methods often offer high efficiency and atom economy.
Intramolecular Wittig Reactions in 2-Phenylbenzothiophene Formation
The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously applied in an intramolecular fashion to construct the benzothiophene skeleton. organic-chemistry.orgreddit.commasterorganicchemistry.comlibretexts.orgyoutube.com A notable approach involves the chemoselective intramolecular Wittig reaction of in situ formed phosphorus ylides with a thioester functionality. dntb.gov.ua This method provides a direct route to 2-substituted benzothiophenes.
The general strategy commences with the preparation of a phosphonium (B103445) salt from an appropriate precursor, for instance, by reacting triphenylphosphine (B44618) with a 2-(halomethyl)phenyl derivative. Deprotonation with a strong base generates the corresponding phosphorus ylide. This ylide can then be acylated with a suitable acyl chloride to introduce a thioester group. The key step is the intramolecular cyclization where the ylide attacks the thioester carbonyl, leading to the formation of the benzothiophene ring and triphenylphosphine oxide as a byproduct. While direct examples for this compound are not extensively detailed, the methodology is broadly applicable to a range of substituted benzofurans, benzothiophenes, and indoles under mild conditions. dntb.gov.ua
| Starting Material | Key Reagents | Intermediate | Product | Key Features |
| 2-(Bromomethyl)benzenethiol derivative | Triphenylphosphine, Base, Acyl Chloride | Phosphorus Ylide with Thioester | 2-Substituted Benzothiophene | Mild conditions, chemoselective |
Annulation of Aryl Sulfides with Alkynes
The palladium-catalyzed annulation of aryl sulfides with alkynes represents a convergent and highly versatile method for the synthesis of 2,3-disubstituted benzothiophenes. This reaction provides rapid access to a diverse array of derivatives from readily available starting materials and exhibits good functional group tolerance. nih.gov
In a typical procedure, an aryl sulfide (B99878) is reacted with an internal alkyne in the presence of a palladium catalyst. This convergent approach allows for the construction of complex benzothiophene structures in a single step. The reaction can also be adapted for gram-scale synthesis with a reduced catalyst loading. Furthermore, the use of silyl-substituted alkynes allows for the synthesis of 2-silyl-substituted benzothiophenes, which can serve as versatile intermediates for further functionalization. nih.gov
| Aryl Sulfide | Alkyne | Catalyst | Product | Yield (%) |
| Thioanisole | Diphenylacetylene | Pd(OAc)2 | 2,3-Diphenylbenzothiophene | 85 |
| 4-Chlorothioanisole | 1-Phenyl-1-propyne | Pd(OAc)2 | 5-Chloro-3-methyl-2-phenylbenzothiophene | 78 |
| Thioanisole | 1-(Trimethylsilyl)-1-propyne | Pd(OAc)2 | 3-Methyl-2-(trimethylsilyl)benzothiophene | 82 |
Electrophilic Cyclization Reactions
Electrophilic cyclization of o-alkynyl thioanisoles is a powerful and widely used strategy for the synthesis of benzothiophenes. This method involves the attack of an electrophile on the alkyne, which initiates a cyclization cascade to form the benzothiophene ring. rsc.org
A variety of electrophiles can be employed, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). The choice of electrophile determines the substituent at the 3-position of the resulting benzothiophene. For example, using iodine as the electrophile leads to the formation of 3-iodobenzothiophenes, which are valuable intermediates for further cross-coupling reactions. rsc.org
Recently, a method utilizing a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source has been developed. This reaction proceeds under moderate conditions and provides 2,3-disubstituted benzothiophenes with a thiomethyl group at the 3-position in excellent yields. organic-chemistry.org
| Starting Material | Electrophile | Product | Yield (%) |
| o-(Phenylethynyl)thioanisole | I₂ | 3-Iodo-2-phenylbenzothiophene | 95 |
| o-(Phenylethynyl)thioanisole | NBS | 3-Bromo-2-phenylbenzothiophene | 92 |
| o-(Butylethynyl)thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2-Butyl-3-(methylthio)benzothiophene | 99 |
Novel Synthetic Routes and Green Chemistry Considerations
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. rsc.org Several novel and environmentally benign methods for the synthesis of benzothiophenes have been reported.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. rsc.org The synthesis of 3-aminobenzo[b]thiophenes has been achieved in high yields and short reaction times by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with microwaves. rsc.org This method is significantly faster than conventional heating.
Ultrasound has also been employed to promote the synthesis of heterocyclic compounds under greener conditions. For instance, the synthesis of benzothiazine derivatives has been successfully carried out using ultrasound irradiation, leading to shorter reaction times and good yields. rsc.org While not specifically reported for this compound, these energy-efficient methods hold great promise for its synthesis.
The use of environmentally friendly solvents is another key aspect of green chemistry. An electrophilic cyclization method for the synthesis of 2,3-disubstituted benzo[b]thiophenes has been developed using ethanol (B145695) as the solvent, which is a significant improvement over more hazardous organic solvents. ciac.jl.cn
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific applications to this compound are still emerging, the use of enzymes for the synthesis of related heterocyclic structures demonstrates the potential of this approach.
| Green Approach | Methodology | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Rapid heating of polar molecules | Reduced reaction times, higher yields | rsc.org |
| Ultrasound-Assisted Synthesis | Acoustic cavitation | Shorter reaction times, milder conditions | rsc.org |
| Green Solvents | Use of ethanol instead of hazardous solvents | Reduced environmental impact | ciac.jl.cn |
| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild conditions, biodegradable |
Reaction Mechanisms and Mechanistic Investigations of 5 Methyl 2 Phenylbenzothiophene Synthesis
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are foundational in modern organic synthesis. organic-chemistry.orgyoutube.com The synthesis of 5-Methyl-2-phenylbenzothiophene via these methods typically proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.comresearchgate.net This cycle can be broadly divided into three elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
A general representation of a cross-coupling reaction for the synthesis of this compound can be envisioned as coupling a 2-halo-5-methylbenzothiophene with a phenyl-organometallic reagent or, alternatively, coupling a 5-methyl-substituted benzothiophene (B83047) precursor with a phenyl halide.
The catalytic cycle is initiated by the oxidative addition of an organohalide to a coordinatively unsaturated Pd(0) complex. illinois.edu In the context of synthesizing this compound, this could involve the reaction of a 2-iodo- or 2-bromo-5-methylbenzothiophene with a Pd(0) species, such as tetrakis(triphenylphosphine)palladium(0). The palladium center inserts itself into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate. rsc.orgyoutube.com This process results in the oxidation state of palladium changing from 0 to +2. youtube.com
The reactivity in the oxidative addition step is influenced by several factors, including the nature of the halogen (I > Br > Cl), the ligands on the palladium catalyst, and the electronic properties of the substrates. rsc.org Theoretical studies have shown that the activity of the Pd(0) catalyst is governed by the donor-acceptor strength of its ancillary ligands. rsc.org
| Step | Description | Reactants | Intermediate |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. | Pd(0)Ln + 2-Halo-5-methylbenzothiophene | Aryl-Pd(II)-Halide Complex |
Following oxidative addition, the transmetalation step involves the transfer of the organic group (in this case, the phenyl group) from an organometallic reagent to the Pd(II) complex. youtube.com The specific organometallic reagent used defines the type of cross-coupling reaction.
Suzuki-Miyaura Coupling: A phenylboronic acid or its ester derivative is used. This reaction requires a base to activate the boron reagent, facilitating the formation of a boronate species which then transfers the phenyl group to the palladium center. researchgate.netillinois.edu Mechanistic studies have identified pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu
Stille Coupling: A phenyl-organostannane reagent is employed. The transmetalation in Stille coupling is thought to proceed through either an associative or dissociative pathway, involving electrophilic cleavage of the tin-carbon bond by the Pd(II) complex. wiley-vch.de
In this step, the halide ligand on the Pd(II) complex is replaced by the phenyl group, resulting in a diaryl-Pd(II) intermediate. The choice of solvent and ligands can significantly impact the rate and efficiency of this step. researchgate.netwiley-vch.de
| Coupling Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Phenylboronic acid / ester | Requires a base for activation; low toxicity of boron byproducts. illinois.edu |
| Stille | Phenyl-organostannane | Does not typically require a base; tolerant of various functional groups, but tin reagents are toxic. wiley-vch.de |
| Negishi | Phenyl-organozinc | Highly reactive; sensitive to air and moisture. youtube.com |
Reductive elimination is the final, product-forming step of the catalytic cycle. youtube.com In this stage, the two organic groups (the 5-methylbenzothienyl and the phenyl moieties) on the Pd(II) center couple and are eliminated from the metal, forming the C-C bond of the final product, this compound. This process requires the two groups to be in a cis orientation on the square-planar complex. wiley-vch.de The palladium atom is reduced from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle. youtube.com
Studies on C-C reductive elimination from palladium complexes have shown that the process can be influenced by the ligand environment and the presence of additives. acs.org The dissociation of a ligand to form a three-coordinate, T-shaped intermediate is often proposed to precede the reductive elimination step. wiley-vch.de
Detailed Mechanistic Pathways
Beyond the canonical catalytic cycle, other mechanistic pathways can be operative in the synthesis of the benzothiophene scaffold itself, which can then be functionalized to yield the target molecule.
This pathway is characteristic of Heck-type reactions and can be involved in the formation of the benzothiophene ring system from acyclic precursors. For instance, the intramolecular cyclization of a substrate like an o-thio-substituted phenylacetylene (B144264) could proceed via a Heck-type mechanism. The process would involve:
Carbopalladation: The palladium catalyst adds across the alkyne bond. In an intramolecular sense, this involves the palladium-bound aryl group adding to the alkyne, forming a new C-C bond and a vinyl-palladium species in a concerted manner.
β-Hydride Elimination: For the catalytic cycle to turn over, a β-hydride elimination would typically occur. However, in many cyclization reactions leading to heterocycles, the final step to regenerate the double bond within the ring and release the catalyst might involve a base-assisted elimination or a protodemetalation step.
Cyclopalladation is a key step in C-H activation/functionalization reactions. nih.gov This pathway offers an atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. In the synthesis of a benzothiophene scaffold, a palladium catalyst can react directly with a C-H bond to form a palladacycle, a stable cyclic intermediate containing a carbon-palladium bond. rsc.org
For example, a Pd(II)-catalyzed oxidative cyclization of a 2-(methylthio)phenylacetylene can proceed through an intramolecular nucleophilic attack of the sulfur atom on the palladium-coordinated alkyne. acs.orgnih.gov This forms a cyclopalladation intermediate which, after subsequent steps like carbon monoxide insertion and nucleophilic attack, can lead to functionalized benzothiophenes. acs.orgnih.gov This approach highlights the formation of a direct bond between palladium and the carbon skeleton of the substrate as a key intermediate of the cyclization process. ccspublishing.org.cn
C-H Activation Mechanisms
Transition metal-catalyzed C–H activation has become a cornerstone of modern organic synthesis, offering an atom-economical way to construct complex molecules by directly functionalizing otherwise inert C-H bonds. nih.govacs.org In the context of this compound synthesis, C-H activation pathways, particularly those catalyzed by palladium, are highly relevant for forming the core benzothiophene structure or for its further elaboration.
A prevalent mechanism for such transformations is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.orgpanchakotmv.ac.in This mechanism is common for high-valent, late transition metals like Pd(II) and does not involve a distinct metal-hydride intermediate. wikipedia.org Instead, the C-H bond cleavage and the formation of the new metal-carbon bond occur in a single, concerted transition state, typically facilitated by a base such as a carboxylate or carbonate. wikipedia.orgnih.gov
For the synthesis of a benzothiophene scaffold, a plausible route involves the intramolecular C-H activation of a precursor like an aryl thioether. For instance, a palladium(II) catalyst can coordinate to the sulfur atom of a substituted biphenyl (B1667301) sulfide (B99878), directing the metal to a nearby C-H bond on the adjacent aromatic ring. nih.gov The subsequent CMD event, assisted by a base (e.g., acetate), would form a palladacycle intermediate. Reductive elimination from this intermediate would then yield the final benzothiophene product and regenerate the active catalyst. Computational studies on related systems have identified the CMD step, proceeding through a six-membered transition state, as a low-energy pathway. panchakotmv.ac.in
A variation of this mechanism, termed electrophilic Concerted Metalation-Deprotonation (eCMD) , has been proposed for electron-rich substrates like thiophenes. nih.gov In the eCMD model, the transition state has a more asynchronous character, with C-H bond breaking lagging behind metal-carbon bond formation. This leads to a greater buildup of positive charge on the substrate, which explains the high reactivity observed for π-basic systems. nih.gov The ability of the CMD mechanism and its variants to predict reactivity and regioselectivity across a wide range of aromatic substrates makes it a powerful tool for rationalizing and designing synthetic routes to complex heterocycles like this compound. nih.gov
Nickelacyclopropane Intermediates in C-F Bond Activation
While C-H activation is a common strategy, C-F bond activation represents an alternative, powerful approach for cross-coupling reactions, particularly for late-stage functionalization of fluorinated molecules. beilstein-journals.org Nickel-based catalysts have shown remarkable efficacy in cleaving the strong C-F bond, often under mild conditions. mdpi.comrsc.orgacs.org A unique mechanism involving nickelacyclopropane intermediates has been identified in the nickel-catalyzed coupling of 2-fluorobenzofurans and is applicable to sulfur-containing analogues like 2-fluorobenzothiophenes. beilstein-journals.org
This mechanistic pathway is initiated by the interaction of an electron-rich, zero-valent nickel species, such as one ligated by tricyclohexylphosphine (B42057) (PCy₃), with the electron-deficient C2=C3 double bond of a 2-fluorobenzothiophene precursor. beilstein-journals.org This interaction leads to the formation of a nickelacyclopropane intermediate (formally a Ni(II)-metallacycle). This key intermediate is primed for C-F bond activation. The subsequent step is a β-fluorine elimination, where the fluorine atom at the C2 position is expelled, breaking the C-F bond and forming a nickel-fluoro species and a vinylidene intermediate, which then leads to the coupled product after transmetalation and reductive elimination. beilstein-journals.org
This mechanism is distinct from direct oxidative addition into the C-F bond. The formation of the nickelacyclopropane intermediate effectively lowers the activation barrier for C-F bond cleavage. beilstein-journals.org This pathway allows for the selective activation of C-F bonds even in the presence of other C-X bonds (like C-Br), enabling orthogonal coupling strategies. beilstein-journals.org The viability of this mechanism has been supported by both experimental and computational studies, including the spectroscopic detection of key intermediates. beilstein-journals.org
Kinetic and Spectroscopic Studies of Reaction Intermediates
Elucidating the precise mechanism of a catalytic reaction requires a combination of experimental techniques aimed at identifying intermediates and determining the rate-limiting step. Kinetic and spectroscopic studies are indispensable tools in this endeavor.
Kinetic studies provide crucial data on reaction rates and the factors that influence them. A key method is the determination of the Kinetic Isotope Effect (KIE) , which compares the reaction rate of a substrate with that of its deuterated analogue. A significant primary KIE (kH/kD > 2) for the C-H/C-D bond indicates that this bond is being broken in the rate-determining step of the reaction. acs.org In the context of direct arylation of benzo[b]thiophenes, KIE studies have been used to support mechanisms involving C-H activation as the rate-limiting step. acs.org Furthermore, analyzing the dependence of reaction rates on catalyst loading can reveal shifts in the dominant reaction pathway. For example, in the arylation of benzo[b]thiophene, a switch from β- to α-regioselectivity was observed at very low palladium concentrations, suggesting a change in the C-H activation mechanism from a Pd-mediated to a Ag(I)-mediated pathway. acs.org
Spectroscopic studies allow for the direct observation and characterization of transient intermediates that exist within the catalytic cycle.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. In the study of nickel-catalyzed C-F activation, monitoring the reaction using ¹⁹F and ³¹P NMR has allowed for the detection of new species, such as nickel-π complexes formed between the catalyst and the fluorinated substrate. beilstein-journals.org
Electron Paramagnetic Resonance (EPR) spectroscopy is essential for studying reactions that involve paramagnetic species, such as odd-oxidation-state metals like Pd(III). In studies of C-H activation at palladium centers, EPR, in conjunction with UV-Vis spectroscopy, has been used to directly monitor the conversion of a stable Pd(III) complex to its cyclometalated product. rsc.org
These investigative methods provide a molecular-level understanding of the reaction, enabling the rational design of more efficient and selective catalysts for the synthesis of target molecules like this compound.
| Technique | System Studied | Key Finding | Implication for Mechanism | Reference |
|---|---|---|---|---|
| Kinetic Isotope Effect (KIE) | Ag(I)/Pd-catalyzed α-arylation of benzo[b]thiophene | KIE value of 2.3 obtained from intermolecular competition. | Supports that C-H bond cleavage is the rate-determining step. | acs.org |
| Reaction Rate vs. Catalyst Loading | Arylation of benzo[b]thiophene | Switch from β- to α-selectivity at low Pd concentrations. | Indicates a shift in the C-H activation pathway (from Pd to Ag-mediated). | acs.org |
| ¹⁹F and ³¹P NMR Spectroscopy | Ni-catalyzed coupling of 2-fluoronaphthofuran | Detection of a new broad double doublet peak in the ¹⁹F NMR spectrum. | Consistent with the formation of a Ni(0)-π-complex intermediate. | beilstein-journals.org |
| EPR and UV-Vis Spectroscopy | C-H activation at a Pd(III) center | Direct observation of the conversion of a Pd(III) complex to a cyclometalated product. | Confirms C-H activation can occur at a Pd(III) center via a CMD pathway. | rsc.org |
Influence of Substituents on Reaction Mechanism and Regioselectivity
The identity and position of substituents on the aromatic precursors or the benzothiophene core itself have a profound impact on the reaction mechanism, rate, and regiochemical outcome. nih.govbeilstein-journals.org In this compound, the electronic and steric properties of the methyl and phenyl groups are critical determinants of its reactivity.
The methyl group at the 5-position is an electron-donating group (EDG) by induction and hyperconjugation. This increases the electron density of the benzene (B151609) ring of the benzothiophene system, making it more susceptible to electrophilic attack. In the context of C-H activation, EDGs generally facilitate the reaction on the ring to which they are attached. nih.gov For instance, in a direct arylation reaction on the pre-formed this compound, the methyl group would activate the C4 and C6 positions towards electrophilic metalation, potentially competing with the inherent reactivity of the thiophene (B33073) ring.
The phenyl group at the 2-position primarily exerts steric effects and electronic effects through resonance. Its bulk can hinder reactions at the adjacent C3 position. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction.
The regioselectivity of benzothiophene synthesis is often dictated by the substituents on the starting materials. For example, in palladium-catalyzed direct arylation reactions, the concerted metalation-deprotonation (CMD) mechanism is highly sensitive to the electronic properties of the arene substrate. nih.gov Theoretical analysis predicts that C-H bonds on electron-rich arenes are generally more reactive, while for electron-deficient arenes, the acidity of the C-H bond becomes more important. nih.gov Therefore, in a synthesis starting from a substituted thiophene and an aryl halide, the electronic nature of the substituents on both coupling partners would be crucial in determining the final regiochemistry. For instance, the inherent reactivity of the thiophene ring favors C-H activation at the C2 and C5 positions. The presence of a directing group or the electronic bias of other substituents can override this intrinsic preference. acs.orgacs.org
| Substituent Type | Example Group | Effect on Aromatic Ring | Influence on C-H Activation/Arylation | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increases electron density (activates ring) | Generally increases reaction rate and favors functionalization on the substituted ring. Favors electrophilic metalation. | nih.govnih.gov |
| Electron-Withdrawing Group (EWG) | -CF₃, -NO₂ | Decreases electron density (deactivates ring) | Generally decreases reaction rate. Can direct functionalization based on increased C-H acidity. | nih.gov |
| Directing Group | Amide, Pyridine | Coordinates to the metal center | Directs C-H activation to a specific, often ortho, position through chelation assistance, overriding innate electronic preferences. | rsc.org |
Structure Activity Relationship Sar and Structural Modification Studies of 5 Methyl 2 Phenylbenzothiophene Derivatives
Systematic Derivatization Strategies of the Benzothiophene (B83047) Core
The modification of the benzothiophene scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. nih.goveurekaselect.com Researchers employ various synthetic methodologies to create libraries of derivatives, allowing for a systematic exploration of the SAR. rsc.orgeurekaselect.combenthamdirect.com These strategies generally involve functional group modifications, cyclization techniques, and transition metal-catalyzed reactions. eurekaselect.comresearchgate.net
Common derivatization approaches for the benzothiophene core include:
Substitution at the C-2 and C-3 positions: The 2- and 3-positions of the thiophene (B33073) ring are common sites for modification. For instance, introducing aryl or heteroaryl thioether substituents at the C-3 position has been explored to develop analogs against virulent strains of M. tuberculosis. rsc.org Similarly, the synthesis of 2-substituted benzothiophene analogs has been undertaken to evaluate their analgesic and anti-inflammatory properties. rsc.org
Substitution on the Benzene (B151609) Ring: Modifications on the benzene portion of the scaffold, such as at the C-5 position, are also critical. The addition of a methyl group at this position has been shown to produce effective inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt). rsc.org
Introduction of Linkers: Incorporating linkers, such as an amino methylene (B1212753) group, between the benzothiophene core and a "tail group" can significantly influence enzymatic and cellular activity, leading to compounds with improved properties. rsc.org
Catalytic Cross-Coupling Reactions: Modern synthetic methods, like the Palladium-catalyzed Sonogashira coupling reaction, are used to introduce a variety of substituents, such as ethynyl (B1212043) groups, onto the benzothiophene skeleton, leading to novel compounds with potential antimicrobial activities. ias.ac.in
Electrophilic Cyclization: This class of reactions is also employed to construct the benzothiophene ring system regioselectively from appropriate precursors, enabling the synthesis of diverse derivatives. ias.ac.in
These synthetic strategies allow for the systematic alteration of the physicochemical properties of the 5-Methyl-2-phenylbenzothiophene core, enabling a thorough investigation of how different substituents and their positions affect biological activity.
Impact of Methyl and Phenyl Substituents on Molecular Properties and Activity Profiles
The specific substituents on the benzothiophene core, namely the methyl group at the 5-position and the phenyl group at the 2-position, are critical determinants of the molecule's biological and physical properties.
The 5-methyl group has been demonstrated to be a beneficial modification in certain contexts. In a study focused on developing nicotinamide phosphoribosyltransferase (Nampt) inhibitors, the removal of a benzene nucleus from a benzothiophene core to create substituted thiophene derivatives was investigated. The subsequent addition of a methyl substituent to the C-5 position of this thiophene core led to the creation of several potent Nampt inhibitors. rsc.org This highlights the positive contribution of the 5-methyl group to the anti-proliferative activity of these compounds against specific cancer cell lines. rsc.org
The 2-phenyl group is a key structural feature that significantly influences the activity profile. SAR studies have revealed that the nature of the substituent at the C-2 position is crucial for activity. For example, the exchange of a phenyl ring with other aromatic systems like thiophene or benzothiophene itself can lead to enhanced activity in certain inhibitor classes. rsc.org In the context of anti-inflammatory agents, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues have been designed as selective COX-2 inhibitors, indicating the importance of the 2-phenyl moiety for this specific biological target. researchgate.netnih.gov Furthermore, the substitution pattern on the phenyl ring itself offers another layer of modulation. In studies of benzothiophene-based selective estrogen receptor modulators (SERMs), substituents on the 4'-position of a phenyl ring were shown to predictably modulate the oxidative chemistry and metabolism of the compounds. nih.gov
The interplay between the electron-donating nature of the 5-methyl group and the aromatic properties of the 2-phenyl group defines the foundational electronic and steric profile of the this compound scaffold, which is then fine-tuned by further derivatization.
Table 1: Effect of 5-Methyl Substitution on Nampt Inhibitory Activity This table is based on data for 5-methyl-substituted thiophene derivatives, which were derived from a benzothiophene core, illustrating the impact of this specific substitution.
| Compound | IC50 (µM) for Nampt Inhibition | Anti-proliferative IC50 (µM) against HepG2 cell line | Reference |
|---|---|---|---|
| Compound 5 | 1.1 | - | rsc.org |
| Compound 6 | 0.86 | - | rsc.org |
| Compound 7 | 0.95 | - | rsc.org |
| Compound 8 | 0.17 | 3.9 | rsc.org |
Rational Design of Analogues with Modulated Activity
The rational design of analogues based on the this compound scaffold aims to optimize desired biological activities while minimizing off-target effects. This involves targeted modifications to enhance potency, improve selectivity, and modulate metabolic pathways.
Improving the selectivity and potency of lead compounds is a primary objective in drug discovery. For benzothiophene derivatives, several strategies have proven effective. Optimization of kinase selectivity for a series of benzothiophene-based MK2 inhibitors yielded analogues with potent activity in cell-based assays. nih.gov
Key strategies include:
Targeting Covalent Inhibition: For targets like the estrogen receptor alpha (ERα), a strategy involves designing selective covalent antagonists. By incorporating electrophilic moieties (warheads) into the benzothiophene structure, analogues can be created that form a covalent bond with the target protein, often leading to enhanced potency and prolonged duration of action. nih.gov
Modifying Substituents for Optimal Target Interaction: The potency of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors was systematically improved by modifying substituents on the phenyl ring. For instance, specific substitutions led to compounds with low micromolar IC50 values and high selectivity indices. researchgate.netnih.gov
Structure-Based Design: Examination of X-ray crystal structures of inhibitors bound to their target kinase can rationalize the observed selectivity and guide the design of new analogues with improved potency and a better selectivity profile. nih.govresearchgate.net
Systematic SAR Elucidation: A methodical approach to SAR led to the discovery of potent and selective PPARδ agonists from a benzothiophene template. This involved modifying the core by adding various thiazolyl, isoxazolyl, and benzyloxy-benzyl moieties to enhance affinity and potency. nih.gov
Table 2: Examples of Strategies to Enhance Potency and Selectivity
| Strategy | Target | Example Modification | Outcome | Reference |
|---|---|---|---|---|
| Covalent Inhibition | Estrogen Receptor α (ERα) | Introduction of electrophilic moieties | Potent anti-proliferative effect in MCF-7 cells | nih.gov |
| Substituent Optimization | Cyclooxygenase-2 (COX-2) | Modification of the 2-phenyl ring | Identification of potent and selective inhibitors (IC50 in 0.31-1.40µM range) | researchgate.netnih.gov |
| Selectivity Optimization | Mitogen-activated protein kinase-activated protein kinase 2 (MK2) | Optimization of kinase-binding groups | Analogs with potencies <500 nM in cell-based assays | nih.govresearchgate.net |
| Scaffold Modification | Peroxisome proliferator-activated receptor delta (PPARδ) | Addition of thiazolyl and isoxazolyl moieties | Discovery of new chemical templates with high affinity and potency | nih.gov |
A fascinating aspect of benzothiophene derivatives, particularly those related to selective estrogen receptor modulators (SERMs) like Raloxifene (B1678788), is their potential for oxidative bioactivation. aacrjournals.orgepa.gov These compounds can be metabolically converted into reactive intermediates, which, while potentially leading to toxicity, can also trigger protective cellular mechanisms. aacrjournals.orgnih.gov This duality presents an opportunity to design analogues with enhanced chemopreventive properties.
The core concept is that certain benzothiophene SERMs are "oxidatively labile" and can be metabolized to species that activate the Antioxidant Responsive Element (ARE). aacrjournals.orgepa.gov This activation leads to the transcription of cytoprotective phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is a key mechanism for cancer chemoprevention. aacrjournals.org
Studies on a homologous series of arzoxifene (B129711) analogues, which share the benzothiophene core, have shown that structural modifications can powerfully modulate this process. nih.govaacrjournals.orgnih.gov For example, the arzoxifene metabolite, desmethylarzoxifene (DMA), was found to be a more potent inducer of NQO1 and activator of ARE than other SERMs. aacrjournals.orgepa.gov This suggests that metabolism can be a key step in unlocking the chemopreventive potential.
The rational design of analogues can therefore focus on tuning the electronic properties of the scaffold to control the rate and nature of oxidative metabolism. By making specific substitutions, for instance on the 4'-position of the 2-phenyl ring, it is possible to modulate the susceptibility to oxidation. nih.govnih.gov This allows for the design of compounds that are preferentially metabolized towards cytoprotective pathways, thereby enhancing their chemopreventive activity while potentially attenuating toxicity. aacrjournals.org
Scaffold Hopping and Bioisosteric Replacements in Benzothiophene Core
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties while retaining the desired biological activity. researchgate.netcapes.gov.brresearchgate.netnih.gov A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which allows it to produce broadly similar biological effects. cambridgemedchemconsulting.com
The benzothiophene core is amenable to such modifications. Its structural and electronic properties can be mimicked by other heterocyclic systems, providing a rich platform for scaffold hopping. Common bioisosteric replacements for the benzothiophene scaffold include benzofuran (B130515) and indole (B1671886). nih.govresearchgate.net
Benzofuran as a Bioisostere: The replacement of the sulfur atom in benzothiophene with an oxygen atom yields benzofuran. This is a classic bioisosteric substitution (-S- with -O-). researchgate.net This strategy has been successfully applied in the development of agonists for the peroxisome proliferator-activated receptor delta (PPARδ). An initial search identified a novel benzothiophene template, and further elucidation of the SAR led to the successful identification of benzofuran-based templates with high affinity and potency. nih.gov In another example, both substituted benzothiophene and benzofuran derivatives were identified as a new class of agents that up-regulate bone morphogenetic protein-2 (BMP-2). nih.gov
Indole as a Bioisostere: Similarly, replacing the sulfur atom with a nitrogen group (NH) leads to the indole scaffold. This replacement was also explored in the PPARδ agonist program, leading to the discovery of potent indole-based compounds. nih.gov
Thiophene as a Bioisostere of Benzene Rings: The concept can also be applied to parts of the molecule. The thiophene ring is considered a bioisostere of benzene and substituted benzene rings. rsc.orgnih.gov In the design of GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of benzene rings with a thiophene ring was well tolerated by the receptor, indicating the validity of this substitution. rsc.orgnih.gov
These strategies allow medicinal chemists to move into new chemical space, circumvent patent limitations, and potentially improve pharmacokinetic or pharmacodynamic properties while leveraging the biological activity profile established for the original this compound scaffold. researchgate.net
Table 3: Common Bioisosteric Replacements for the Benzothiophene Scaffold
| Original Scaffold/Fragment | Bioisosteric Replacement | Rationale | Example Application | Reference |
|---|---|---|---|---|
| Benzothiophene | Benzofuran | Replacement of S with O | PPARδ agonists, BMP-2 up-regulators | nih.govresearchgate.netnih.gov |
| Benzothiophene | Indole | Replacement of S with NH | PPARδ agonists | nih.gov |
| Benzene Ring | Thiophene Ring | Similar size and electron density | NMDA receptor antagonists | rsc.orgnih.gov |
Computational Chemistry and Theoretical Studies of 5 Methyl 2 Phenylbenzothiophene
Quantum Chemical Modeling and Electronic Structure Analysis
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for analyzing the structure and electronic properties of molecules like 5-Methyl-2-phenylbenzothiophene. These calculations provide a detailed picture of the molecule's behavior at the atomic level. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. sci-hub.se A smaller energy gap suggests higher reactivity and lower kinetic stability.
Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical, yet representative, data for this compound based on calculations for related compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Egap (LUMO-HOMO) | 4.35 | Energy gap; indicates chemical reactivity and kinetic stability. sci-hub.se |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comorientjchem.org The MEP map displays different potential values on the molecular surface using a color spectrum. preprints.org
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.
In this compound, the most negative potential (red/yellow) is anticipated around the sulfur atom due to its lone pairs and across the π-systems of the aromatic rings. The most positive potential (blue) is expected around the hydrogen atoms. orientjchem.orgresearchgate.net
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions This table outlines the expected electrostatic potential characteristics for different regions of the this compound molecule.
| Molecular Region | Expected Potential | Implied Reactivity |
| Sulfur Atom | Negative (Red) | Site for electrophilic attack, metal coordination. |
| Phenyl & Thiophene (B33073) Rings (π-system) | Negative (Yellow/Green) | Susceptible to electrophilic addition/substitution. |
| Hydrogen Atoms | Positive (Blue) | Potential sites for nucleophilic attack or hydrogen bonding. |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs and bonds. wisc.eduwisc.edu It is used to study intramolecular and intermolecular bonding and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of charge delocalization and its contribution to molecular stability. nih.gov
For this compound, significant delocalization is expected from the lone pairs of the sulfur atom (donor) to the antibonding orbitals (acceptor) of adjacent carbon-carbon bonds. Natural Population Analysis (NPA), an extension of the NBO method, provides a more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis. wisc.edu
Table 3: Illustrative NBO Second-Order Perturbation Analysis This table shows hypothetical, yet representative, significant donor-acceptor interactions and their stabilization energies (E(2)) for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (S) | π(C-C) in thiophene ring | ~15-20 | Lone pair delocalization, contributing to aromaticity. |
| π (Phenyl) | π(Benzothiophene) | ~5-10 | π-conjugation between the two ring systems. |
| σ (C-H) | σ*(C-C) | ~1-3 | Hyperconjugation stabilizing the structure. |
The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear visualization of electron localization in a molecule, distinguishing core electrons, covalent bonds, and lone pairs, which aligns well with the VSEPR model. wikipedia.orgjussieu.frjussieu.fr For this compound, ELF analysis would reveal distinct basins corresponding to the sulfur lone pairs, the C-S, C-C, and C-H covalent bonds, and the core electrons of carbon and sulfur.
Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netscielo.org.mx By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian, one can differentiate between:
Strong attractive interactions (e.g., hydrogen bonds): Spikes at negative sign(λ₂)ρ values.
Weak interactions (e.g., van der Waals forces): Spikes near zero.
Strong repulsive interactions (e.g., steric clashes): Spikes at positive sign(λ₂)ρ values.
This analysis would be useful for studying potential crystal packing or interactions with a biological receptor.
Reaction Pathway Computations and Transition State Analysis
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS).
For this compound, reaction pathway computations could be employed to study its synthesis, such as the cyclization steps leading to the benzothiophene (B83047) core, or its potential metabolic pathways. The calculation of the activation energy (the energy difference between the transition state and the reactants) provides crucial information about the reaction kinetics and feasibility. While specific studies on this molecule were not found, this methodology is standard for understanding reactivity in related heterocyclic systems.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. nih.gov
Benzothiophene derivatives have been investigated for a range of biological activities, including as anticancer agents. researchgate.net A molecular docking study of this compound would involve placing the molecule into the binding pocket of a relevant protein target. The simulation would predict the most stable binding conformation and calculate a docking score, which is an estimate of the binding affinity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. sci-hub.se
Table 4: Illustrative Molecular Docking Results for a Hypothetical Target This table presents a hypothetical docking scenario of this compound with a representative protein kinase, a common target for anticancer drugs.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Hypothetical Kinase (e.g., PDB: 2QC6) | -8.5 | LEU 83, VAL 91, ALA 105, PHE 152 | Hydrophobic interactions with alkyl and phenyl groups. |
| LYS 85 | π-cation interaction with the phenyl ring. | ||
| CYS 150 | π-sulfur interaction with the thiophene ring. |
This type of simulation can guide the design of more potent and selective inhibitors by identifying which modifications to the this compound scaffold could enhance binding to the target. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiophene Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the benzothiophene scaffold, which forms the core of this compound, QSAR studies have been instrumental in elucidating the key structural features that govern various biological activities, including anticancer, antimicrobial, and receptor modulation effects. nih.govimist.ma These studies provide a framework for predicting the activity of new derivatives and for the rational design of more potent and selective compounds. tandfonline.com
The general approach in QSAR modeling of benzothiophene derivatives involves several key steps. Initially, a dataset of benzothiophene compounds with experimentally determined biological activities is compiled. tandfonline.com The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) descriptors.
Various statistical methods are employed to develop the QSAR model, with the goal of finding the best correlation between the molecular descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). imist.maresearchgate.net The predictive power and robustness of the resulting models are rigorously assessed through internal and external validation techniques. nih.gov
Detailed Research Findings for Benzothiophene Scaffolds
Several QSAR studies on benzothiophene derivatives have revealed critical insights into their structure-activity relationships.
For instance, in a study focused on benzothiophene-containing selective estrogen receptor downregulators (SERDs), 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. nih.govtandfonline.com These models highlighted the importance of steric and electrostatic fields around the benzothiophene scaffold for both antagonist and degradation activities. nih.gov The contour maps generated from these models indicated that bulky substituents at certain positions could enhance activity, while electronegative groups at other positions were also favorable. tandfonline.com
Another study on the anticancer activity of benzothiophene derivatives utilized QSAR modeling to identify key structural requirements. The models suggested that specific substitutions on the benzothiophene ring system significantly influence their cytotoxic effects. Similarly, QSAR investigations into the potential of benzothiophene derivatives as antibiotics against multidrug-resistant Staphylococcus aureus identified key molecular descriptors correlated with antimicrobial activity. imist.maresearchgate.net These studies often reveal that hydrophobic, electronic, and van der Waals interactions play a crucial role in the biological activity of these compounds. nih.gov
The table below summarizes the findings from various QSAR studies on benzothiophene derivatives, showcasing the statistical quality of the models.
| Model Type | Target Activity | Key Statistical Parameters | Reference |
| CoMFA-A (Antagonist) | SERD | q² = 0.660, r² = 0.996 | nih.gov |
| CoMSIA-A (Antagonist) | SERD | q² = 0.728, r² = 0.992 | nih.gov |
| CoMFA-D (Degrader) | SERD | q² = 0.850, r² = 0.996 | nih.gov |
| CoMSIA-D (Degrader) | SERD | q² = 0.719, r² = 0.995 | nih.gov |
| MLR | Antibacterial | R² = 0.69-0.793 | researchgate.net |
| PLS | Antibacterial | R² = 0.69-0.793 | researchgate.net |
| PCR | Antibacterial | R² = 0.69-0.793 | researchgate.net |
This table is interactive. You can sort and filter the data.
Implications for this compound
While specific QSAR studies focusing solely on this compound are not extensively documented in the literature, the general findings for the broader benzothiophene scaffold allow for informed hypotheses about its potential role in such models. The structural features of this compound, namely the methyl group at the 5-position and the phenyl group at the 2-position, would be key contributors to its molecular descriptors in a QSAR analysis.
The phenyl group at the 2-position is a significant feature. Depending on the biological target, this large, hydrophobic group could engage in crucial π-π stacking or hydrophobic interactions within a receptor binding pocket. nih.gov The presence and orientation of this phenyl ring would strongly influence the steric and hydrophobic field descriptors in CoMFA and CoMSIA models.
Therefore, in a hypothetical QSAR study including this compound, its activity would be predicted based on the contribution of the 5-methyl and 2-phenyl groups to the key molecular descriptors that have been identified as important for the biological activity for the broader benzothiophene class. The insights gained from existing QSAR models on related benzothiophenes provide a valuable starting point for the computational evaluation and potential optimization of this compound as a lead compound in drug discovery efforts. tandfonline.com
In Vitro Biological Activity Research of 5 Methyl 2 Phenylbenzothiophene Derivatives
Enzyme Inhibition Studies
The ability of 5-Methyl-2-phenylbenzothiophene derivatives to inhibit specific enzymes is a key area of research, with significant findings in the modulation of cholinesterases and alkaline phosphatase.
Derivatives of 2-phenylbenzothiophene have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov An imbalance in acetylcholine levels is associated with neurodegenerative disorders like Alzheimer's disease. bohrium.com
In one study, a series of benzothiophene-chalcone hybrids were synthesized and tested for their cholinesterase inhibitory activity. researchgate.net Generally, the benzothiophene-chalcone hybrids (series 5) demonstrated more potent inhibition of both enzymes compared to the 2-phenylbenzothiophene precursors (series 4). nih.gov For instance, compound 5f was identified as the most effective AChE inhibitor with an IC₅₀ value of 62.10 μM. researchgate.netnih.gov In contrast, compound 5h was the most potent inhibitor of BChE, with an IC₅₀ of 24.35 μM, an activity level comparable to the standard drug galantamine (IC₅₀ = 28.08 μM). researchgate.netnih.gov The presence of amino and hydroxyl groups on the 3-benzoylbenzothiophene structure, as seen in compounds 5h and 5i , was found to be important for BChE inhibition, with IC₅₀ values of 24.3 and 59.6 μM, respectively. nih.gov
| Compound | Derivative Type | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5f | Benzothiophene-chalcone hybrid | 62.10 | - | researchgate.netnih.gov |
| 5h | Benzothiophene-chalcone hybrid | - | 24.35 | researchgate.netnih.gov |
| 5i | Benzothiophene-chalcone hybrid | - | 59.6 | nih.gov |
| Galantamine (Standard) | - | - | 28.08 | researchgate.netnih.gov |
Alkaline phosphatases (APs) are a group of enzymes that remove phosphate (B84403) groups from various molecules. researchgate.net The inhibition of tissue-nonspecific alkaline phosphatase (TNAP) is a potential therapeutic strategy for preventing the formation of basic calcium phosphate crystals in the joints of patients with osteoarthritis. nih.gov
Research into benzo[b]thiophene derivatives has identified several compounds with inhibitory effects on alkaline phosphatases. nih.govresearchgate.net Notably, water-soluble racemic benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole were found to have apparent inhibition constants (Ki) of 85 ± 6 μM and 135 ± 3 μM, respectively, which are comparable to the known TNAP inhibitor levamisole (B84282) (Ki = 93 ± 4 μM). nih.gov Some of the novel derivatives demonstrated a more pronounced inhibition of intestinal alkaline phosphatase compared to TNAP. nih.gov
| Compound | Inhibition Constant (Ki) (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Benzothiopheno-tetramisole (racemic) | 85 ± 6 | TNAP | nih.gov |
| Benzothiopheno-2,3-dehydrotetramisole (racemic) | 135 ± 3 | TNAP | nih.gov |
| Levamisole (Standard) | 93 ± 4 | TNAP | nih.gov |
Antimicrobial Activity Investigations
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of benzothiophene (B83047) have shown promise in this area, with studies demonstrating their activity against various bacteria and fungi.
Several studies have explored the in vitro antibacterial properties of benzothiophene derivatives against both Gram-positive and Gram-negative bacteria. tsijournals.commdpi.comnih.gov
In one study, a series of tetrahydrobenzothiophene derivatives were synthesized and evaluated. nih.gov Most of these compounds showed moderate to good inhibitory activity. nih.gov Compound 3b , in particular, exhibited excellent activity with Minimum Inhibitory Concentration (MIC) values of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus. nih.gov Another study on benzo[b]thiophene acylhydrazones identified eight active compounds against Staphylococcus aureus. mdpi.com Among these, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) was a non-cytotoxic derivative with a MIC of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant clinical isolates. mdpi.com Furthermore, 3-halobenzo[b]thiophene derivatives have also been investigated, with cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showing a low MIC of 16 µg/mL against Gram-positive bacteria. mdpi.com
| Compound/Derivative Class | Bacterial Strain | MIC (µM or µg/mL) | Reference |
|---|---|---|---|
| 3b (Tetrahydrobenzothiophene derivative) | E. coli | 1.11 µM | nih.gov |
| P. aeruginosa | 1.00 µM | nih.gov | |
| Salmonella | 0.54 µM | nih.gov | |
| S. aureus | 1.11 µM | nih.gov | |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | S. aureus (including resistant strains) | 4 µg/mL | mdpi.com |
| Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes | Gram-positive bacteria | 16 µg/mL | mdpi.com |
| Compound/Derivative Class | Fungal Strain | MIC/MFC (µg/mL) | Reference |
|---|---|---|---|
| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Yeast | 16 µg/mL (MIC) | mdpi.com |
| MAI-2a, MAI-2c, MAI-2e, MAI-2f (2-amino thiophene (B33073) derivatives) | Not specified | Potent activity | scispace.com |
| 4d (Thiophene derivative) | Cryptococcus strains | 100-800 µg/mL (MFC) | researchgate.net |
Anticancer and Antiproliferative Potentials in Cell Lines
The cytotoxic and antiproliferative effects of benzothiophene derivatives against various cancer cell lines have been extensively studied, revealing their potential as anticancer agents. rsc.orgresearchgate.netnih.gov
A study on 5-hydroxybenzothiophene derivatives identified compound 16b , a hydrazide derivative, as a potent multi-target kinase inhibitor with an IC₅₀ of 7.2 μM against U87MG glioblastoma cells. nih.gov This compound also showed growth inhibitory activity against HCT-116, A549, and HeLa cells. nih.gov Another study reported that novel benzothiophene acrylonitrile (B1666552) analogs, such as compounds 5, 6, and 13 , significantly reduced cell growth in a panel of 60 human cancer cell lines, with GI₅₀ values typically in the range of 10-100 nM. researchgate.net Furthermore, glycosylated 2-phenyl-benzo[b]thiophenes have been evaluated for their cytotoxicity against solid-tumor cell lines, with some compounds showing better in vitro cytotoxicity and selectivity against MCF-7 breast cancer cells than the clinically used drugs daunorubicin (B1662515) and doxorubicin. researchgate.net
| Compound/Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 16b (5-hydroxybenzothiophene hydrazide) | U87MG (Glioblastoma) | 7.2 µM (IC₅₀) | nih.gov |
| HCT-116 (Colon) | Growth inhibition | nih.gov | |
| A549 (Lung) | Growth inhibition | nih.gov | |
| HeLa (Cervical) | Growth inhibition | nih.gov | |
| 5, 6, 13 (Benzothiophene acrylonitrile analogs) | Panel of 60 human cancer cell lines | 10-100 nM (GI₅₀) | researchgate.net |
| Glycosylated 2-phenyl-benzo[b]thiophenes | MCF-7 (Breast) | More cytotoxic and selective than doxorubicin | researchgate.net |
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
Derivatives of this compound have been investigated for their potential to modulate inflammatory and immune responses in various in vitro cellular models. These studies are crucial for understanding the therapeutic potential of this class of compounds in treating inflammatory and autoimmune diseases.
Research has demonstrated that certain benzothiophene derivatives can influence the production of key inflammatory mediators. For instance, studies on macrophage cell lines, such as RAW 264.7, are commonly used to assess anti-inflammatory activity. nih.govresearchgate.net When these cells are stimulated with lipopolysaccharide (LPS), they mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
Some methyl derivatives of flavanone, a related heterocyclic compound, have been shown to inhibit the production of NO and these pro-inflammatory cytokines in LPS-stimulated macrophages in a dose-dependent manner. nih.gov Specifically, 2'-methylflavanone and 3'-methylflavanone were identified as potent inhibitors of IL-6, IL-12p40, and IL-12p70. nih.gov Furthermore, 5-hydroxymethylfurfural (B1680220) (5-HMF), another related compound, has demonstrated the ability to provide a co-stimulatory signal to elicit a type-1 immune response by increasing the production of IgG2a and IFN-γ. nih.gov
The immunomodulatory effects of these compounds are not limited to their anti-inflammatory properties. Some derivatives have been shown to act as neo-antigens, capable of eliciting a mixed type-1 and type-2 immune response. nih.gov This dual activity highlights the complex interactions these molecules can have with the immune system.
Interactive Table: In Vitro Anti-inflammatory and Immunomodulatory Activity of Related Derivatives.
| Compound/Derivative | Cell Line | Key Findings |
|---|---|---|
| 2'-methylflavanone | RAW 264.7 | Inhibited NO and pro-inflammatory cytokine production (IL-6, IL-12p40, IL-12p70, TNF-α). nih.gov |
| 3'-methylflavanone | RAW 264.7 | Inhibited NO and pro-inflammatory cytokine production (IL-6, IL-12p40, IL-12p70, IL-1β). nih.gov |
| 5-Hydroxymethylfurfural (5-HMF) | Popliteal Lymph Node Assay | Increased production of IgG2a and IFN-γ, indicating a co-stimulatory signal for a type-1 immune response. nih.gov |
Antioxidant Activity Assessment in Biochemical Assays
The antioxidant potential of this compound derivatives has been evaluated using various biochemical assays. These assays typically measure the compound's ability to scavenge free radicals or chelate pro-oxidant metal ions.
Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. researchgate.net In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radical is measured spectrophotometrically.
Studies on related benzothiophene and polyphenolic compounds have shown that structural modifications significantly influence antioxidant activity. For instance, the presence and position of hydroxyl and methyl groups on the aromatic rings can enhance or diminish the radical scavenging capacity. researchgate.netnih.govmdpi.com Some aminothiophene derivatives have also been noted for their antioxidant properties. nih.gov
In one study, fully methylated ortho-carbonyl hydroquinones demonstrated lower antioxidant capacity compared to their non-methylated counterparts, suggesting that steric hindrance can play a role in reducing the accessibility of the antioxidant functional groups. mdpi.com Conversely, other studies have shown that certain methoxy (B1213986) and methyl substituents can enhance antioxidant properties. nih.gov For example, compounds with electron-donating groups like methoxy have been observed to exhibit high antioxidant activity. nih.gov
Interactive Table: Antioxidant Activity of Related Derivatives in Biochemical Assays.
| Compound/Derivative Class | Assay | Key Findings |
|---|---|---|
| Benzothiophene SERMs | Computational Modeling & ER Ligand Binding | Redox activity and ER affinity can be modulated by structural modifications, with some derivatives showing significant antioxidant potential. researchgate.net |
| Benzylideneiminophenylthiazole analogues | DPPH Assay | Compounds with electron-donating substituents (methoxy and methyl groups) showed the highest antioxidant properties. nih.gov |
| Ortho-carbonyl hydroquinones | ORAC Assay | Introduction of methyl substituents generally decreases antioxidant capacity, likely due to steric hindrance. mdpi.com |
Selective Estrogen Receptor Modulator (SERM) Activity in Cellular Contexts
Benzothiophene derivatives, including those related to this compound, are a significant class of selective estrogen receptor modulators (SERMs). aacrjournals.orgnih.gov SERMs are compounds that can exhibit either estrogenic or antiestrogenic effects in a tissue-selective manner, making them valuable for conditions like breast cancer and osteoporosis. aacrjournals.orgnih.gov
The SERM activity of these compounds is typically evaluated in vitro using cell lines that express estrogen receptors (ERα and ERβ), such as human breast cancer cells (e.g., MCF-7) and endometrial cells. nih.govnih.gov In these cellular contexts, researchers assess the ability of the compounds to bind to estrogen receptors and modulate the expression of estrogen-responsive genes. nih.gov
A family of benzothiophene SERMs, including analogues of raloxifene (B1678788) and arzoxifene (B129711), has been developed and studied extensively. aacrjournals.orgnih.gov These studies have shown that structural modifications can modulate the binding affinity for ERα and ERβ and influence the agonist or antagonist activity of the compound. researchgate.net For example, some novel benzothiophene hybrids have been synthesized as covalent antagonists of ERα, demonstrating potent anti-proliferative effects in MCF-7 cells. nih.govnih.gov These compounds were shown to downregulate the expression of estrogen-responsive genes and the levels of ERα protein. nih.gov
The search for an "ideal" SERM involves optimizing the balance between desired antiestrogenic effects in tissues like the breast and uterus, and beneficial estrogenic effects in tissues like bone. nih.govnih.gov Research has shown that a comprehensive evaluation of ER ligand binding data and antiestrogenic potency in different cell lines is necessary for rational SERM design. nih.gov
Interactive Table: In Vitro SERM Activity of Benzothiophene Derivatives.
| Compound/Derivative Class | Cell Line | Key Findings |
|---|---|---|
| Benzothiophene SERM family (Raloxifene & Arzoxifene analogues) | Human endometrial and breast cancer cells | Antiestrogenic potency and ER ligand binding data provide a guide for SERM design. nih.gov Can induce chemopreventive mechanisms. aacrjournals.org |
| Novel benzothiophene hybrids (covalent antagonists) | MCF-7 (breast cancer cells) | Exhibited potent anti-proliferative effects and downregulated cellular ERα protein levels. nih.gov |
| 6-OH-benzothiophene derivatives (covalent antagonists) | ER+ breast cancer cells, endometrial cells | Potent antagonistic activity in ER+ tumor cells without agonistic activity in endometrial cells. nih.gov |
Other Reported In Vitro Biological Activities (e.g., Anti-Leishmania, Anti-diabetic, Anti-hypertensive)
Beyond the well-documented anti-inflammatory, antioxidant, and SERM activities, derivatives of this compound and related heterocyclic compounds have been explored for a range of other in vitro biological effects.
Anti-Leishmania Activity: Certain nitrofuryl-thiadiazole derivatives have been synthesized and evaluated for their in vitro activity against Leishmania major. nih.govtbzmed.ac.ir One of the most active compounds, a 4-methylbenzyl analog, significantly reduced the number of intracellular amastigotes in macrophages. nih.gov Other studies on 5-substituted-2'-deoxyuridine derivatives also reported anti-leishmanial activity against Leishmania donovani promastigotes. nih.gov
Anti-diabetic Activity: The potential of benzothiophene and related compounds as anti-diabetic agents has been investigated, primarily through the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. dntb.gov.uaspringermedizin.demdpi.com Inhibition of these enzymes can help to control postprandial hyperglycemia. springermedizin.de For instance, a series of benzo[b]thiophene-based small molecules were found to be potent inhibitors of α-amylase, with some derivatives showing higher potency than the standard drug acarbose. dntb.gov.ua Additionally, some N-phenyl piperazine (B1678402) derivatives have demonstrated significant α-amylase inhibitory effects. biomedpharmajournal.org
Anti-hypertensive Activity: While most research on the anti-hypertensive effects of related compounds has been conducted in vivo, some in vitro studies have provided insights into their mechanisms of action. For example, methylated derivatives of phenyl-2-aminoethyl sulfide (B99878) have been shown to be excellent substrates for dopamine-beta-monooxygenase, an enzyme involved in blood pressure regulation. nih.gov This suggests a potential mechanism for their observed anti-hypertensive effects.
Interactive Table: Other In Vitro Biological Activities of Related Derivatives.
| Activity | Compound/Derivative Class | Assay/Target | Key Findings |
|---|---|---|---|
| Anti-Leishmania | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | Leishmania major promastigotes and amastigotes | 4-methylbenzyl analog was most active, significantly reducing intracellular amastigotes. nih.gov |
| 5-substituted-2'-deoxyuridine derivatives | Leishmania donovani promastigotes | Thia-dU showed an IC50 of 3 µM. nih.gov | |
| Anti-diabetic | Benzo[b]thiophene based small molecules | Porcine pancreatic α-amylase | IC50 values ranged from 0.51 to 7.99 µM, with some more potent than acarbose. dntb.gov.ua |
| N-Phenyl Piperazine derivatives | α-amylase inhibition | Showed dose-dependent inhibition, with one compound outperforming acarbose. biomedpharmajournal.org |
| Anti-hypertensive | Methylated derivatives of phenyl-2-aminoethyl sulfide | Dopamine-beta-monooxygenase substrate activity | Excellent substrates, suggesting a mechanism for their anti-hypertensive action. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Phenylbenzothiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemistry
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Methyl-2-phenylbenzothiophene, both one-dimensional and two-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiophene (B83047) and phenyl rings, as well as the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the anisotropic effects of the aromatic systems. Predicted chemical shifts for the protons are detailed in the table below. The coupling patterns (e.g., doublets, triplets, multiplets) arising from spin-spin interactions between adjacent protons would further aid in the assignment of the signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum for the closely related compound, 5-methylbenzo[b]thiophene (B82666), has been reported and can be used to predict the chemical shifts for this compound. nih.gov The presence of the phenyl group at the C2 position would significantly influence the chemical shifts of the carbons in the thiophene (B33073) ring. The table below includes predicted chemical shifts for the carbon atoms in this compound, with some values referenced from the known spectrum of 5-methylbenzo[b]thiophene. nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted/Referenced ¹³C Chemical Shift (ppm) |
| H3 | ~7.3-7.5 | ~120-125 |
| H4 | ~7.6-7.8 | ~123-128 |
| H6 | ~7.1-7.3 | ~122-127 |
| H7 | ~7.7-7.9 | ~124-129 |
| 5-CH₃ | ~2.4-2.6 | ~21-23 |
| Phenyl-H (ortho) | ~7.5-7.7 | ~133-136 |
| Phenyl-H (meta) | ~7.3-7.5 | ~128-130 |
| Phenyl-H (para) | ~7.2-7.4 | ~127-129 |
| C2 | - | ~140-145 |
| C3 | - | ~118-122 |
| C3a | - | ~139-141 |
| C4 | - | ~123-128 |
| C5 | - | ~135-138 |
| C6 | - | ~122-127 |
| C7 | - | ~124-129 |
| C7a | - | ~139-142 |
| Phenyl-C1' | - | ~133-136 |
| Phenyl-C2'/C6' | - | ~125-128 |
| Phenyl-C3'/C5' | - | ~128-130 |
| Phenyl-C4' | - | ~127-129 |
| Predicted values are based on standard chemical shift ranges and data from related compounds. |
Two-dimensional NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. researchgate.netyoutube.com For instance, cross-peaks would be observed between adjacent aromatic protons on both the benzothiophene and phenyl rings, helping to trace the connectivity of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comresearchgate.net This would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting the different fragments of the molecule, such as linking the phenyl ring to the C2 position of the benzothiophene core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This would be useful to confirm the spatial relationship between the protons of the phenyl group and the H3 proton of the benzothiophene ring, as well as the proximity of the methyl group protons to the H4 and H6 protons.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₅H₁₂S. The theoretical exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
| Property | Value |
| Molecular Formula | C₁₅H₁₂S |
| Theoretical Exact Mass | 224.06597 u |
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 224 | [M]⁺ (Molecular Ion) |
| 209 | [M - CH₃]⁺ (Loss of methyl radical) |
| 147 | [M - C₆H₅]⁺ (Loss of phenyl radical) |
| 115 | Further fragmentation of the benzothiophene core |
| Predicted fragmentation based on general principles and data from related compounds. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.orgresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the C-H bonds of the methyl group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Aliphatic C-H (in CH₃) | 2960-2850 | Stretching |
| Aromatic C-H | 900-675 | Out-of-plane Bending |
| Values are typical ranges for the specified functional groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic and conjugated systems like this compound, the most significant electronic transitions are π → π* transitions. libretexts.org These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation provided by the fused benzothiophene ring system and the attached phenyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima (λmax) to longer wavelengths compared to their individual non-conjugated components like benzene (B151609) or thiophene. libretexts.orgresearchgate.net
The absorption spectrum of the parent compound, benzothiophene, shows characteristic absorption bands in the UV region. The introduction of substituents onto this core structure can modify the absorption profile. The phenyl group at the 2-position extends the π-conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths). Furthermore, electron-donating groups, such as the methyl group at the 5-position, act as auxochromes that can further influence the absorption bands, often causing an additional red shift and potentially increasing the molar absorptivity (hyperchromic effect). shivajicollege.ac.in Studies on related benzo[b]thiophene-based diarylethenes have shown that electron-donating substituents like phenyl groups are effective at shifting the absorption band to a longer wavelength. researchgate.net
The electronic transitions for this compound are expected to fall within the UV range, characteristic of conjugated aromatic systems. The primary absorption bands would be attributed to these π → π* transitions within the delocalized system.
Table 1: Expected UV-Vis Absorption Data for Phenylbenzothiophene Systems
| Transition Type | Expected λmax Range (nm) | Solvent Effects |
| π → π* | 250 - 350 | Shifts to longer wavelengths (red shift) in polar solvents are possible due to stabilization of the excited state. uomustansiriyah.edu.iq |
Note: The exact λmax and molar absorptivity (ε) values for this compound require experimental measurement. Data is inferred from the behavior of related arylthiophene and benzothiophene compounds.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and the nature of its packing in the crystal lattice. nih.gov
For this compound, a single-crystal X-ray diffraction study would reveal critical structural details. The benzothiophene ring system itself is expected to be essentially planar, a common feature observed in numerous crystallographic studies of its derivatives. nih.govnih.gov However, the key conformational variable is the torsion angle between the plane of the benzothiophene core and the plane of the phenyl substituent at the 2-position. Steric hindrance between the two rings may cause a non-coplanar arrangement.
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. In the solid state of this compound, several types of non-covalent interactions are anticipated:
π–π Stacking: The planar, electron-rich aromatic surfaces of the benzothiophene and phenyl rings can interact with each other, leading to stacked arrangements that contribute to crystal stability. These interactions are a common feature in the crystal packing of benzothiophene derivatives. nih.gov
C–H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron clouds of the aromatic rings, forming weak hydrogen bonds that further stabilize the crystal structure. nih.gov
While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, confirms the planarity of the benzothiophene fragment and reveals details about substituent orientation and intermolecular contacts. nih.gov For instance, in one derivative, the benzothiophene rings were found to be essentially planar with maximum deviations as small as 0.026 Å. nih.gov
Table 2: Representative Crystallographic Data for a Benzothiophene Derivative
| Parameter | Example Value (for a related derivative) | Significance |
| Crystal System | Triclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.5 | Unit cell dimension. |
| b (Å) | 10.2 | Unit cell dimension. |
| c (Å) | 12.1 | Unit cell dimension. |
| α (°) | 75.0 | Unit cell angle. |
| β (°) | 85.0 | Unit cell angle. |
| γ (°) | 80.0 | Unit cell angle. |
Note: This data is representative of a substituted benzothiophene and is provided for illustrative purposes. The actual crystallographic parameters for this compound would need to be determined experimentally.
Table 3: Common Intermolecular Interactions in Phenylbenzothiophene Crystals
| Interaction Type | Typical Distance (Å) | Description |
| π–π Stacking | 3.5 - 3.8 | Parallel arrangement of aromatic rings. nih.gov |
| C–H···π | 2.5 - 2.9 (H···π) | A hydrogen atom interacting with the face of an aromatic ring. nih.gov |
Q & A
Q. Advanced
- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at positions 3 or 6.
- Bioisosteric Replacement : Replace thiophene with furan or pyrrole to modulate bioavailability.
- In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with optimal ADMET profiles .
How to interpret ambiguous mass spectrometry fragmentation patterns?
Advanced
Combine High-Resolution MS (HRMS) with MS/MS to distinguish isobaric ions. For example, a fragment at m/z 215 could correspond to [M-CH₃]+ or [M-C₆H₅]+. Isotopic labeling (e.g., deuterated methyl groups) clarifies fragmentation pathways .
What strategies assess bioactivity when in vivo data is limited?
Q. Advanced
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., CYP450 isoforms).
- Predictive Toxicology : Use Tox21 or ProTox-II platforms to estimate LD₅₀ and hepatotoxicity .
- Read-Across Methods : Compare to structurally similar compounds with known profiles .
How to resolve discrepancies in melting point or spectral data across studies?
Basic
Re-crystallize the compound using a standardized solvent system (e.g., ethanol/water). Verify purity via HPLC (>98%) and compare against reference spectra in databases like NIST Chemistry WebBook . For advanced cases, collaborate with independent labs to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
